molecular formula C12H18O3 B133436 2-Butyryldimedone CAS No. 17450-95-2

2-Butyryldimedone

Cat. No.: B133436
CAS No.: 17450-95-2
M. Wt: 210.27 g/mol
InChI Key: VAPNOYMBLCEKKH-UHFFFAOYSA-N
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Description

2-Butyryldimedone is an organic compound with the molecular formula C12H18O3. It is a derivative of 1,3-cyclohexanedione, where the hydrogen atoms at positions 5 and 5 are replaced by methyl groups, and the hydrogen atom at position 2 is replaced by a 1-oxobutyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyryldimedone can be synthesized through several methods. One common method involves the reaction of 1,3-cyclohexanedione with 2-butanone in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation with 2-butanone to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1,3-cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include tetrahydrofuran and dimethyl sulfoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

2-Butyryldimedone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Diketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanedione derivatives.

Scientific Research Applications

2-Butyryldimedone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexanedione: The parent compound, which lacks the methyl and 1-oxobutyl substitutions.

    5,5-Dimethyl-1,3-cyclohexanedione: A derivative with only the methyl substitutions.

    2-Methyl-1,3-cyclohexanedione: A derivative with a methyl group at position 2.

Uniqueness

2-Butyryldimedone is unique due to the presence of both the 5,5-dimethyl and 2-(1-oxobutyl) substitutions. These structural modifications confer distinct chemical properties and reactivity, making it valuable for specific scientific research applications.

Properties

IUPAC Name

2-butanoyl-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-4-5-8(13)11-9(14)6-12(2,3)7-10(11)15/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPNOYMBLCEKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=O)CC(CC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391031
Record name 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17450-95-2
Record name 1,3-Cyclohexanedione, 5,5-dimethyl-2-(1-oxobutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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